molecular formula C10H17N2O16P3 B13401287 5-Methoxyuridine 5'-triphosphate

5-Methoxyuridine 5'-triphosphate

Cat. No.: B13401287
M. Wt: 514.17 g/mol
InChI Key: ULUMTYRKOVZPNM-UHFFFAOYSA-N
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Description

5-Methoxyuridine 5’-triphosphate is a modified nucleotide triphosphate used primarily in the synthesis of messenger RNAs (mRNAs). This compound is known for its ability to reduce the immunogenicity of mRNA, making it a valuable tool in the field of mRNA therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyuridine 5’-triphosphate typically involves the chemical modification of uridine triphosphate (UTP)This modification can be achieved through various chemical reactions, including methylation and phosphorylation .

Industrial Production Methods: Industrial production of 5-Methoxyuridine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. The process is optimized to ensure high yield and purity, often exceeding 95% as determined by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyuridine 5’-triphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include methylating agents, phosphorylating agents, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products: The major products formed from these reactions include various modified nucleotides that can be used in mRNA synthesis and other biochemical applications .

Scientific Research Applications

5-Methoxyuridine 5’-triphosphate has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 5-Methoxyuridine 5’-triphosphate involves its incorporation into mRNA molecules. This incorporation reduces the immunogenicity of the mRNA, thereby enhancing its stability and translational efficiency. The compound interacts with various molecular targets, including RNA polymerases and ribosomes, to facilitate efficient protein synthesis .

Comparison with Similar Compounds

  • N1-Methylpseudouridine 5’-triphosphate
  • Pseudouridine 5’-triphosphate
  • 5-Methyluridine 5’-triphosphate

Uniqueness: Compared to these similar compounds, 5-Methoxyuridine 5’-triphosphate offers unique advantages in terms of reducing immunogenicity and enhancing mRNA stability. Its methoxy modification provides distinct chemical properties that make it particularly suitable for specific mRNA applications .

Properties

Molecular Formula

C10H17N2O16P3

Molecular Weight

514.17 g/mol

IUPAC Name

[[3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O16P3/c1-24-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(26-9)3-25-30(20,21)28-31(22,23)27-29(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)

InChI Key

ULUMTYRKOVZPNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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